Iem 1460

Description

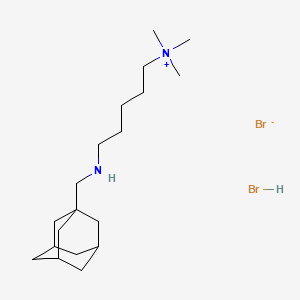

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(1-adamantylmethylamino)pentyl-trimethylazanium;bromide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N2.2BrH/c1-21(2,3)8-6-4-5-7-20-15-19-12-16-9-17(13-19)11-18(10-16)14-19;;/h16-18,20H,4-15H2,1-3H3;2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTDZUSQSTUZDA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCNCC12CC3CC(C1)CC(C3)C2.Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424996 | |

| Record name | Iem 1460 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121034-89-7 | |

| Record name | 1-Pentanaminium, N,N,N-trimethyl-5-[(tricyclo[3.3.1.13,7]dec-1-ylmethyl)amino]-, bromide, hydrobromide (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121034-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iem 1460 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IEM-1460 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IEM-1460

For Researchers, Scientists, and Drug Development Professionals

Abstract

IEM-1460 is a dicationic adamantane derivative that acts as a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Its primary mechanism of action is a voltage-dependent open-channel block, showing marked selectivity for calcium-permeable AMPA receptors that lack the GluA2 subunit. In addition to its channel-blocking activity, IEM-1460 also exhibits a competitive antagonist effect. This dual mechanism makes it a valuable pharmacological tool for differentiating AMPA receptor subtypes and for investigating their roles in synaptic transmission and plasticity. This guide provides a comprehensive overview of the mechanism of action of IEM-1460, including its quantitative pharmacological parameters, the experimental protocols used to elucidate its function, and visual representations of its interaction with AMPA receptors.

Core Mechanism of Action

IEM-1460 exerts its inhibitory effects on AMPA receptors through a dual mechanism:

-

Open-Channel Block: IEM-1460 physically occludes the ion channel pore of AMPA receptors once they are opened by an agonist like glutamate or kainate. This block is voltage-dependent, with its potency being influenced by the transmembrane potential. The blockade is more pronounced for Ca²⁺-permeable AMPA receptors, which are typically those lacking the edited GluA2 subunit.

-

Competitive Antagonism: Evidence suggests that IEM-1460 can also compete with agonists for binding to the receptor, thereby preventing its activation. This competitive action contributes to the overall inhibitory profile of the compound.[1][2]

This dual functionality allows for a nuanced modulation of glutamatergic neurotransmission, with a preferential impact on neurons expressing GluA2-lacking AMPA receptors.

Quantitative Pharmacological Data

The potency and selectivity of IEM-1460 have been quantified through various electrophysiological and binding assays. The following tables summarize the key quantitative data available.

| Parameter | Receptor Subtype | Value | Assay Conditions | Reference |

| IC₅₀ | GluA2-lacking AMPA Receptors | 2.6 µM | Electrophysiology on rat brain cells | [3][4] |

| IC₅₀ | GluA2-containing AMPA Receptors | 1102 µM | Electrophysiology on rat brain cells | [3][4] |

| IC₅₀ | Human unmutated AMPA Receptors | 0.1 mM | Patch-clamp on HEK293 cells | [1][5] |

| IC₅₀ | Mutant (nondesensitizing) GluR channels | 10 µM | Patch-clamp on HEK293 cells | [1][5] |

| IC₅₀ | Compound Action Potential (CAP) reduction | ~73 µM | In vivo recording in guinea pig cochlea | [6] |

Table 1: Inhibitory Potency (IC₅₀) of IEM-1460

| Parameter | Condition | Value | Experimental System | Reference |

| Block Percentage | 100 µM IEM-1460 on striatal giant cholinergic interneurons | 95% | Patch-clamp on rat brain neurons | [7] |

| Block Percentage | 100 µM IEM-1460 on hippocampal non-pyramidal neurons | 81% | Patch-clamp on rat brain neurons | [7] |

| Block Percentage | 100 µM IEM-1460 on hippocampal pyramidal neurons | 4-15% | Patch-clamp on rat brain neurons | [7] |

| Block Percentage | 100 µM IEM-1460 on cerebellar Purkinje cells | 4-15% | Patch-clamp on rat brain neurons | [7] |

Table 2: Subtype and Cell-Type Specificity of IEM-1460 Block

Signaling Pathways and Molecular Interactions

The interaction of IEM-1460 with the AMPA receptor is a dynamic process involving multiple states of the receptor. The following diagram illustrates the proposed kinetic scheme for the dual open-channel and competitive block mechanism.

Experimental Protocols

The characterization of IEM-1460's mechanism of action relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to study the effects of IEM-1460 on AMPA receptor currents.

-

Cell Preparation:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2) using a suitable transfection reagent like Lipofectamine.

-

Alternatively, primary neurons are acutely dissociated from specific brain regions (e.g., hippocampus, striatum) of rodents.

-

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.3 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

-

-

Recording Procedure:

-

Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV unless otherwise specified for studying voltage dependence.

-

Agonists (e.g., glutamate, kainate) are rapidly applied to the cell using a fast-perfusion system to evoke AMPA receptor-mediated currents.

-

IEM-1460 is co-applied with the agonist to measure the extent and kinetics of the block.

-

For studying the voltage dependence of the block, the holding potential is varied, and the resulting changes in current inhibition are measured.

-

Schild Analysis for Competitive Antagonism

To quantify the competitive component of IEM-1460's action, a Schild analysis is performed.

-

Procedure:

-

Generate a concentration-response curve for an AMPA receptor agonist (e.g., glutamate) in the absence of IEM-1460 to determine the EC₅₀.

-

Generate a series of agonist concentration-response curves in the presence of increasing, fixed concentrations of IEM-1460.

-

Calculate the dose ratio (DR) for each concentration of IEM-1460. The dose ratio is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

-

Plot log(DR - 1) against the logarithm of the molar concentration of IEM-1460.

-

-

Data Interpretation:

-

A linear plot with a slope of 1 is indicative of competitive antagonism.

-

The x-intercept of the regression line provides the pA₂, which is the negative logarithm of the antagonist's dissociation constant (Kₑ).

-

Experimental and Logical Workflows

The following diagram outlines the typical workflow for characterizing the mechanism of action of a compound like IEM-1460.

Conclusion

IEM-1460 is a potent and selective antagonist of Ca²⁺-permeable, GluA2-lacking AMPA receptors, acting through a dual mechanism of open-channel block and competitive antagonism. Its well-characterized pharmacological profile makes it an indispensable tool for neuroscience research, enabling the functional dissection of AMPA receptor subtypes in various physiological and pathological contexts. The detailed understanding of its mechanism of action, supported by robust experimental data, provides a solid foundation for its use in drug discovery and development programs targeting glutamatergic signaling.

References

- 1. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-dependent block of native AMPA receptor channels by dicationic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. hek293.com [hek293.com]

- 7. derangedphysiology.com [derangedphysiology.com]

IEM-1460: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

IEM-1460 is a dicationic adamantane derivative that has emerged as a critical pharmacological tool for the selective blockade of calcium-permeable (Ca²⁺-permeable) α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] These receptors, typically lacking the GluA2 subunit, are implicated in a variety of neurological processes and disease states. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of IEM-1460, along with detailed experimental protocols and quantitative data to support its use in research and drug development.

Discovery and Rationale

IEM-1460 was first described as a selective antagonist for Ca²⁺-permeable AMPA receptors by Magazanik and colleagues in 1997.[1][2] The rationale for its development stemmed from the need for pharmacological tools to differentiate between AMPA receptor subtypes based on their subunit composition and resulting ion permeability. The adamantane cage structure was chosen for its lipophilic properties, facilitating interaction with the ion channel pore of the receptor.[3] The presence of two cationic heads at a specific distance was hypothesized to be crucial for the selective blockade of the open channel of GluA2-lacking AMPA receptors.

Synthesis Pathway

A generalized synthetic approach would likely involve:

-

Functionalization of the Adamantane Core: Starting with a suitable adamantane precursor, such as 1-adamantanemethanol, the first step would be to introduce a reactive group, for example, by converting the alcohol to a halide.

-

Introduction of the Diamine Linker: The functionalized adamantane would then be reacted with a diamine linker of appropriate length, in this case, a five-carbon chain.

-

Quaternization of the Terminal Amine: The final step would involve the quaternization of the terminal amine group to introduce the trimethylammonium moiety.

The following diagram illustrates a potential synthetic pathway:

Mechanism of Action

IEM-1460 acts as a voltage-dependent, open-channel blocker of Ca²⁺-permeable AMPA receptors.[4] Its mechanism is characterized by a dual mode of action, exhibiting both competitive and non-competitive antagonism.[2][5]

-

Open-Channel Block: The primary mechanism involves the physical occlusion of the ion channel pore when the receptor is in its open state, having been activated by glutamate. The adamantane moiety interacts with a lipophilic region within the channel, while the dicationic nature of the molecule is crucial for its binding and trapping within the pore.

-

Competitive Antagonism: Evidence also suggests a competitive component to its action, where IEM-1460 can interact with the unliganded, resting state of the receptor, thereby preventing glutamate from binding and activating the channel.[2]

The following diagram illustrates the proposed mechanism of action:

References

- 1. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework [ouci.dntb.gov.ua]

IEM-1460: A Technical Guide to its Selectivity for GluA2-Lacking AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological properties of IEM-1460, a dicationic adamantane derivative, with a specific focus on its selective antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors lacking the GluA2 subunit. IEM-1460 serves as a critical pharmacological tool for investigating the physiological and pathological roles of calcium-permeable AMPA receptors.

Core Mechanism of Action

IEM-1460 exhibits a complex mechanism of action, primarily functioning as an open-channel blocker of GluA2-lacking AMPA receptors.[1][2][3] This means it enters and occludes the ion channel pore when the receptor is in its open state, a state induced by the binding of an agonist like glutamate. This activity-dependent blockade is a hallmark of its function.

Furthermore, studies have indicated an additional competitive-like blocking mechanism.[1][2] The extent of current inhibition and the time constant of current decay upon application of IEM-1460 are dependent on the agonist concentration, suggesting a more complex interaction than simple channel pore blockage.[1][2] It is proposed that IEM-1460 has two binding sites on the receptor: one at the unliganded resting state and another at the fully liganded open state of the channel.[1][2]

The presence of the edited GluA2 subunit (specifically, the Q/R site) renders the AMPA receptor impermeable to calcium ions and significantly reduces the blocking efficacy of IEM-1460.[2] Consequently, IEM-1460 is a potent antagonist of homomeric GluA1, GluA3, and GluA4 receptors, as well as heteromeric assemblies lacking the GluA2 subunit, all of which are calcium-permeable.

Quantitative Data on IEM-1460 Selectivity

The inhibitory potency of IEM-1460 is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cellular expression system, the specific AMPA receptor subunit composition, and the experimental conditions. The following tables summarize key quantitative data from published studies.

| Cell Type/Expression System | Receptor Subtype | Agonist | IC50 (µM) | Reference |

| Rat Brain Cells (Striatal Giant Cholinergic Interneurons) | GluA2-lacking | Kainate | 2.6 | [4] |

| Rat Brain Cells (Putative Bergmann Glial Cells) | GluA2-lacking | Kainate | 2.6 | [4] |

| Rat Brain Cells (Hippocampal Pyramidal Neurons) | Predominantly GluA2-containing | Kainate | 1102 | [4] |

| Rat Brain Cells (Sensorimotor Cortex Pyramidal Neurons) | Predominantly GluA2-containing | Kainate | 357 | [4] |

| HEK293 Cells | Human Unmutated AMPA Receptors | Glutamate | 100 | [1][2] |

| HEK293 Cells | Mutant GluR Channels | Glutamate | 10 | [1][2] |

| Oocytes | GluR1 or three subunits | Kainate (0.1 mM) | ~2 | [2] |

| Guinea Pig Cochlear Afferent Synapses | Mixed GluA2-lacking and GluA2-containing | Endogenous | ~73 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the selectivity of IEM-1460.

Electrophysiological Recording in HEK293 Cells

This protocol is adapted from studies investigating recombinant AMPA receptors.[1][2]

1. Cell Culture and Transfection:

-

HEK293 cells are cultured in standard media (e.g., DMEM supplemented with 10% FBS and antibiotics).

-

Cells are transiently transfected with cDNAs encoding the desired human AMPA receptor subunits (e.g., GluA1, GluA2) using a suitable transfection reagent (e.g., Lipofectamine). A marker protein like GFP is often co-transfected to identify successfully transfected cells.

2. Patch-Clamp Recording:

-

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES-NaOH (pH 7.3).

-

Intracellular (Pipette) Solution (in mM): 130 CsF, 4 NaCl, 1 MgCl2, 0.5 CaCl2, 11 EGTA, 10 HEPES-KOH (pH 7.3).

-

-

Procedure:

-

Transfected cells are identified by GFP fluorescence.

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

Agonist (e.g., glutamate) and IEM-1460 are applied rapidly using a piezo-driven perfusion system.

-

Current responses are recorded, filtered at 1-2 kHz, and digitized for analysis.

-

3. Data Analysis:

-

The peak amplitude of the agonist-evoked current is measured in the absence and presence of varying concentrations of IEM-1460.

-

Dose-response curves are constructed by plotting the percentage of current inhibition against the IEM-1460 concentration.

-

The IC50 value is determined by fitting the dose-response curve with a Hill equation.

Electrophysiological Recording in Hippocampal Slices

This protocol is based on studies examining native AMPA receptors in a more physiological context.[6][7]

1. Slice Preparation:

-

Animals (e.g., P28-P32 mice or rats) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold cutting solution (e.g., containing in mM: 220 sucrose, 3 KCl, 1.25 NaH2PO4, 0.5 CaCl2, 1 MgCl2, 26.19 NaHCO3, and 10 D-glucose, bubbled with 95% O2/5% CO2).

-

Transverse hippocampal slices (300-400 µm) are prepared using a vibratome.

-

Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.

2. aCSF Composition (in mM):

-

120 NaCl, 3.0 KCl, 1.2 MgSO4, 1.0 NaH2PO4, 26 NaHCO3, 2.0 CaCl2, and 11 D-glucose, saturated with 95% O2/5% CO2.

3. Synaptic Recording:

-

Slices are transferred to a submersion recording chamber perfused with aCSF.

-

Whole-cell recordings are obtained from pyramidal neurons in the CA1 region.

-

Excitatory postsynaptic currents (EPSCs) are evoked by stimulating Schaffer collaterals with a bipolar electrode.

-

To isolate AMPA receptor-mediated currents, NMDA receptor antagonists (e.g., D-AP5) and GABAA receptor antagonists (e.g., picrotoxin) are included in the aCSF.

4. IEM-1460 Application and Analysis:

-

A stable baseline of evoked EPSCs is recorded.

-

IEM-1460 (e.g., 100 µM) is bath-applied to the slice.

-

The percentage decrease in the EPSC amplitude following IEM-1460 application is quantified to determine the contribution of GluA2-lacking AMPA receptors to the synaptic current.[6]

-

To assess the voltage-dependence of the block and the presence of calcium-permeable AMPA receptors, current-voltage (I-V) relationships are constructed by measuring the EPSC amplitude at various holding potentials (e.g., -80 mV to +40 mV). A rectifying I-V curve is indicative of GluA2-lacking receptors.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of IEM-1460 action on AMPA receptors.

Caption: Experimental workflow for assessing IEM-1460 selectivity.

Caption: Logical relationship of GluA2 and IEM-1460 sensitivity.

References

- 1. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Presynaptic Diversity Revealed by Ca2+-Permeable AMPA Receptors at the Calyx of Held Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of AMPA receptor populations in rat brain cells by the use of subunit-specific open channel blocking drug, IEM-1460 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reducing Auditory Nerve Excitability by Acute Antagonism of Ca2+-Permeable AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMPA Receptor Dysregulation and Therapeutic Interventions in a Mouse Model of CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GluA2 (GluR2) Regulates Metabotropic Glutamate Receptor-Dependent Long-Term Depression through N-Cadherin-Dependent and Cofilin-Mediated Actin Reorganization - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Gating Mechanism: A Technical Guide to the Voltage-Dependency of IEM-1460 Blockade of AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms underlying the voltage-dependent blockade of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by the adamantane derivative, IEM-1460. A selective open-channel blocker, IEM-1460's unique interaction with AMPA receptors, particularly its pronounced selectivity for calcium-permeable, GluA2-lacking receptors, has established it as an invaluable tool in neuroscience research. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its study, and quantitative data on its blocking efficacy, presented for clarity and comparative analysis.

Core Mechanism of Action: A Dual-Modal Inhibition

IEM-1460 exhibits a complex, voltage-dependent mechanism of action at AMPA receptors, primarily functioning as an open-channel blocker. This means it enters and occludes the ion channel pore only when the receptor is in its open, activated state. However, evidence also suggests a competitive component to its inhibitory action.[1] The degree and nature of the block are critically dependent on several factors, including membrane potential, the subunit composition of the AMPA receptor, and the concentration of the agonist.

The presence of the GluA2 subunit, which renders AMPA receptors impermeable to calcium ions, dramatically reduces the affinity of IEM-1460 for the receptor.[2][3] This selectivity is a cornerstone of its utility, allowing for the functional isolation and characterization of GluA2-lacking AMPA receptors, which are implicated in various physiological and pathological processes.

Quantitative Analysis of IEM-1460 Blockade

The following tables summarize the key quantitative parameters of IEM-1460's interaction with AMPA receptors, compiled from various studies.

| Parameter | Receptor Subtype | Value | Reference |

| IC₅₀ | GluA2-lacking AMPA Receptors | 2.6 µM | [3] |

| IC₅₀ | GluA2-containing AMPA Receptors | 1102 µM (1.1 mM) | [3] |

| IC₅₀ | Recombinant human GluR channels | 10 µM - 0.1 mM | [2] |

| IC₅₀ | R-edited GluR2 channels | >>1 mM | [2] |

Table 1: Inhibitory Potency (IC₅₀) of IEM-1460

| Parameter | Condition | Value | Reference |

| KD Ratio (IEM-1754:IEM-1460:IEM-1925) | GluR2-lacking AMPARs at -80 mV | 4.0 : 1.0 : 0.4 | [4] |

| k- Ratio (IEM-1754:IEM-1460:IEM-1925) | GluR2-lacking AMPARs at -80 mV | 3.0 : 1.0 : 0.4 | [4] |

Table 2: Comparative Kinetics of Dicationic Blockers

Voltage-Dependency of the Block

The inhibitory effect of IEM-1460 is intricately linked to the membrane potential. For GluA2-containing AMPA receptors, the block increases with hyperpolarization.[4] In stark contrast, for GluA2-lacking AMPA receptors, the block is most pronounced at approximately -80 mV and diminishes with further hyperpolarization.[4] This complex voltage-dependency suggests that the blocker can traverse the ion channel at negative membrane potentials, a phenomenon more apparent in GluA2-lacking receptors.[5]

Experimental Protocols for Studying IEM-1460 Blockade

The characterization of IEM-1460's effects on AMPA receptors relies heavily on electrophysiological techniques, particularly the patch-clamp method in combination with rapid agonist application systems.

Cell Preparation and Receptor Expression

-

Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of specific AMPA receptor subunits.[1]

-

Primary Neurons: Acutely isolated or cultured neurons from various brain regions, such as the hippocampus, striatum, and cerebellum, allow for the study of native AMPA receptors.[4][6]

-

Transfection: cDNA encoding the desired AMPA receptor subunits (e.g., GluR1, GluR2) is transfected into the host cells.[2]

Electrophysiological Recordings

-

Technique: The whole-cell patch-clamp technique is the standard method for recording ion channel currents.[4][5]

-

Solutions:

-

Internal (Pipette) Solution: Typically contains (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to a pH of 7.2-7.3 with CsOH.

-

External (Bath) Solution: Typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to a pH of 7.2-7.3 with NaOH.

-

-

Agonist and Antagonist Application:

-

A rapid solution exchange system (e.g., concentration-jump) is crucial for applying agonists like glutamate or kainate and the blocker IEM-1460 with high temporal precision.[1][5]

-

Currents are elicited by brief pulses of the agonist. IEM-1460 can be co-applied with the agonist or pre-applied to study different aspects of the block.[2]

-

-

Voltage Protocol: The membrane potential is held at various levels (e.g., from -160 mV to +60 mV) to investigate the voltage-dependency of the block.[4]

Data Analysis

-

The peak current amplitude, time constant of current decay, and steady-state current are measured to quantify the extent and kinetics of the block.[1][2]

-

Dose-response curves are generated to determine the IC₅₀ values.[2]

-

The rate constants for the onset (blocking) and offset (unblocking) of the inhibition are calculated from the time course of the current decay and recovery.[4]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of IEM-1460's action and a typical experimental workflow.

Caption: Proposed mechanism of IEM-1460 open-channel block.

Caption: Workflow for electrophysiological studies of IEM-1460.

Conclusion

IEM-1460 remains a pivotal pharmacological tool for dissecting the functional roles of different AMPA receptor subtypes. Its well-characterized voltage-dependent block and selectivity for GluA2-lacking receptors provide a powerful means to investigate synaptic transmission and plasticity. A thorough understanding of its complex mechanism of action, as outlined in this guide, is essential for the accurate interpretation of experimental findings and for its potential application in the development of novel therapeutic agents targeting glutamatergic signaling.

References

- 1. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IEM-1460 | AMPA receptor GluA2 Blocker | Hello Bio [hellobio.com]

- 4. Voltage-dependent block of native AMPA receptor channels by dicationic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage-dependent block of native AMPA receptor channels by dicationic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The open channel blocking drug, IEM-1460, reveals functionally distinct alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptors in rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of IEM-1460 in Elucidating Synaptic Plasticity Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and various neuropathological states. A key player in the excitatory synaptic transmission that drives plasticity is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The subunit composition of these receptors, particularly the presence or absence of the GluA2 subunit, dictates their physiological properties. AMPA receptors lacking the GluA2 subunit are permeable to calcium ions (Ca²⁺) and are termed Calcium-Permeable AMPA Receptors (CP-AMPARs). IEM-1460, a selective, voltage-dependent open-channel blocker of CP-AMPARs, has emerged as an invaluable pharmacological tool for dissecting the specific roles of these receptors in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). This guide provides a comprehensive overview of the application of IEM-1460 in synaptic plasticity research, detailing its mechanism of action, experimental protocols, and key findings, presented in a format tailored for researchers, scientists, and drug development professionals.

Mechanism of Action of IEM-1460

IEM-1460, chemically known as N,N,H,-trimethyl-5-[(tricyclo[3.3.1.13,7]dec-1-ylmethyl)amino]-1-pentanaminiumbromide hydrobromide, exhibits a selective inhibitory action on AMPA receptors that do not contain the GluA2 subunit.[1] This selectivity is crucial for its utility in research. The presence of an edited GluA2 subunit renders the AMPA receptor channel impermeable to Ca²⁺.[2] Consequently, IEM-1460 preferentially blocks Ca²⁺-permeable, GluA2-lacking AMPA receptors.[2][3] Its mechanism of action is characterized as an open-channel block, meaning it binds within the ion channel pore of the receptor when it is in the open state, thereby preventing ion flux.[2][4] Studies have also suggested an additional competitive-like blocking mechanism.[2][4] This dual action allows for the specific interrogation of the functional contributions of CP-AMPARs in synaptic transmission and plasticity.

Quantitative Data on IEM-1460 Efficacy and Application

The following tables summarize key quantitative data regarding the use and effects of IEM-1460 in synaptic plasticity studies.

Table 1: IEM-1460 Selectivity and Potency

| Parameter | Value | Receptor Type | Reference |

| IC₅₀ | 2.6 µM | GluA2-lacking AMPARs | [1][5][6] |

| IC₅₀ | 1102 µM | GluA2-containing AMPARs | [1][5][6] |

| IC₅₀ (CAP Reduction) | ~73 µM | Cochlear Afferent Synapses | [7] |

Table 2: Effects of IEM-1460 on Synaptic Transmission

| Experimental Model | IEM-1460 Concentration | Observed Effect | Reference |

| Immature (P4-P5) Calyx of Held | Not Specified | 78.1 ± 5.1% block of EPSC amplitude | [8] |

| Mature (P30-P34) Calyx of Held | Not Specified | 33.3 ± 5.0% block of EPSC amplitude | [8] |

| Cultured Hippocampal Neurons (GluA1-transfected) | 30 µM | 41.9 ± 8.1% reduction in mEPSC amplitude | [9] |

| Rat Entorhinal Cortex Slices | Not Specified | Elimination of extra conductance, increasing discharge rate | [10] |

| Mouse Striatum | Not Specified | Selective block of fast-spiking interneurons | [1] |

Table 3: IEM-1460 in In Vivo and Behavioral Studies

| Study Type | Animal Model | IEM-1460 Dose | Key Finding | Reference |

| Anticonvulsant Effects | Immature Rats (18- and 25-day-old) | 10 and 20 mg/kg (i.p.) | Suppression of PTZ-induced tonic-clonic seizures | [11] |

| Psychotomimetic-induced Hyperactivity | Mouse | Not Specified (subcutaneous) | Dose-dependent inhibition of phencyclidine-induced hyperactivity | [12] |

| Nerve Injury-induced Pain | Rat | Not Specified | Attenuation of pain hypersensitivity | [13] |

| NMDAR-independent Seizures | Mouse (GluA2 RNA editing deficient) | Not Specified | Blockade of seizures | [13] |

Experimental Protocols

Detailed methodologies are critical for the successful application of IEM-1460 in research. Below are representative protocols for key experiments.

Electrophysiological Recording in Brain Slices

This protocol is fundamental for studying the effects of IEM-1460 on synaptic plasticity (LTP and LTD) at the cellular level.

1. Slice Preparation:

- Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

- Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) of a specific composition (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose).

- Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.

- Prepare coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, cortex) using a vibratome.

- Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

- Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a constant flow rate.

- Perform whole-cell patch-clamp recordings from identified neurons (e.g., pyramidal cells in the CA1 region of the hippocampus).

- Use a patch pipette filled with an internal solution (composition can vary depending on the experimental goals).

- Record baseline synaptic responses (e.g., excitatory postsynaptic currents, EPSCs) by stimulating afferent fibers with a bipolar electrode.

3. IEM-1460 Application and Plasticity Induction:

- After establishing a stable baseline, bath-apply IEM-1460 at the desired concentration (e.g., 30-100 µM).[9][14]

- To induce LTP, apply a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).[15]

- To induce LTD, apply a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).

- Continue recording synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of plasticity.

4. Data Analysis:

- Measure the amplitude and slope of the evoked EPSCs.

- Normalize the responses to the pre-induction baseline.

- Compare the degree of LTP or LTD in the presence and absence of IEM-1460 to determine the contribution of CP-AMPARs.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the use of IEM-1460 in synaptic plasticity research.

Signaling Pathway in CP-AMPAR-Dependent LTP

Caption: Signaling cascade in LTP involving CP-AMPARs and the inhibitory action of IEM-1460.

Experimental Workflow for Investigating Synaptic Plasticity with IEM-1460

Caption: A generalized workflow for electrophysiological experiments using IEM-1460.

Logical Relationship of IEM-1460's Effect on Synaptic Plasticity

Caption: The logical framework illustrating how IEM-1460 inhibits synaptic plasticity.

Conclusion

IEM-1460 stands as a powerful and selective antagonist for investigating the nuanced roles of Ca²⁺-permeable AMPA receptors in the complex landscape of synaptic plasticity. Its utility spans from fundamental mechanistic studies at the single-synapse level to in vivo explorations of behavior and disease models. By providing a means to isolate the contribution of CP-AMPARs, IEM-1460 has been instrumental in advancing our understanding of how these channels participate in both the induction and expression of long-term changes in synaptic strength. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively employ IEM-1460 in their endeavors to unravel the molecular underpinnings of synaptic plasticity and to explore novel therapeutic avenues for neurological and psychiatric disorders where these processes are dysregulated.

References

- 1. bio-techne.com [bio-techne.com]

- 2. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The open channel blocking drug, IEM-1460, reveals functionally distinct alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptors in rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IEM-1460 | AMPA receptor GluA2 Blocker | Hello Bio [hellobio.com]

- 6. IEM-1460, GluR2 lacking AMPA receptor blocker (CAS 121034-89-7) | Abcam [abcam.com]

- 7. Reducing Auditory Nerve Excitability by Acute Antagonism of Ca2+-Permeable AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Presynaptic Diversity Revealed by Ca2+-Permeable AMPA Receptors at the Calyx of Held Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-Term Potentiation-Dependent Spine Enlargement Requires Synaptic Ca2+-Permeable AMPA Receptors Recruited by CaM-Kinase I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An antagonist of calcium permeable AMPA receptors, IEM1460: Anticonvulsant action in immature rats? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of selective calcium-permeable AMPA receptor blockade by IEM 1460 on psychotomimetic-induced hyperactivity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Frontiers | The Role of Calcium-Permeable AMPARs in Long-Term Potentiation at Principal Neurons in the Rodent Hippocampus [frontiersin.org]

IEM-1460: A Technical Guide for Investigating Calcium-Permeable AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of IEM-1460, a crucial pharmacological tool for the investigation of calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (CP-AMPARs). This document details the mechanism of action of IEM-1460, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways and experimental workflows.

Core Concepts: IEM-1460 and Calcium-Permeable AMPA Receptors

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. The subunit composition of these tetrameric receptors determines their physiological properties. Most AMPA receptors contain the GluA2 subunit, which renders them impermeable to calcium ions. However, a subset of AMPA receptors lacks the GluA2 subunit, making them permeable to calcium (CP-AMPARs). These receptors play significant roles in synaptic plasticity, neuronal development, and various pathological conditions, including epilepsy and neurodegenerative diseases.[1][2]

IEM-1460 is a dicationic adamantane derivative that acts as a voltage-dependent open-channel blocker of AMPA receptors. Its utility as a research tool stems from its selectivity for GluA2-lacking (Ca²⁺-permeable) receptors over those containing the GluA2 subunit.[3] This selectivity allows for the pharmacological isolation and characterization of CP-AMPARs in various experimental preparations.

Quantitative Data: The Potency and Selectivity of IEM-1460

The inhibitory concentration (IC50) of IEM-1460 varies depending on the subunit composition of the AMPA receptor, the cell type, and the experimental conditions. The following tables summarize key quantitative data from the literature.

| Receptor/Cell Type | Agonist | IC50 (µM) | Species | Reference |

| GluR2-lacking AMPA Receptors | Kainate | 2.6 | Rat | |

| GluA2-containing AMPA Receptors | Kainate | 1102 | Rat | [3] |

| GluR1 (homomeric) | Kainate | ~2 | Xenopus oocytes | [4] |

| GluA2Q (homomeric) | Glutamate | 1.15 ± 0.05 | Not specified | [5] |

| GluA2Q-STZ | Glutamate | 3.54 ± 0.46 | Not specified | [5] |

| GluR2 L504Y (mutant) | Glutamate | 15 | Human | [4] |

| Striatal giant cholinergic interneurons | Kainate | 2.6 | Rat | [3] |

| Putative Bergmann glial cells | Kainate | 2.6 | Rat | [3] |

| Hippocampal pyramidal neurons | Kainate | 1102 | Rat | [3] |

| Sensorimotor cortex pyramidal neurons | Kainate | 357 | Rat | [3] |

| Brain Region and Neuron Type | IEM-1460 Concentration (µM) | Percent Inhibition of Kainate-induced Current | Reference |

| Striatal giant cholinergic interneurons | 100 | 95% | [6] |

| Hippocampal non-pyramidal neurons | 100 | 81% | [6] |

| Striatal GABAergic principal cells | 100 | 4-15% | [6] |

| Hippocampal pyramidal neurons | 100 | 4-15% | [6] |

| Cerebellar Purkinje cells | 100 | 4-15% | [6] |

Experimental Protocols

Electrophysiology: Patch-Clamp Recording

This protocol describes the use of patch-clamp electrophysiology in combination with fast agonist application to study the effects of IEM-1460 on AMPA receptors expressed in a cellular system.

1. Cell Preparation:

-

Culture human embryonic kidney (HEK293) cells or primary neurons on glass coverslips.

-

Transfect HEK293 cells with cDNA encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2Q).

-

For primary neurons, isolate and culture cells from the brain region of interest (e.g., hippocampus, striatum).[6]

2. Electrophysiological Recording:

-

Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, adjusted to pH 7.2.

-

Establish a whole-cell or outside-out patch-clamp configuration.

-

Voltage-clamp the cell membrane at a holding potential of -60 mV.[4]

3. Drug Application:

-

Use a piezo-driven, double-barreled ultrafast perfusion system for rapid application of agonists and blockers.[4]

-

Prepare solutions of glutamate or kainate at the desired concentration in the external solution.

-

Prepare solutions of IEM-1460 at various concentrations in the external solution, both with and without the agonist.

-

To measure the blocking effect, pre-incubate the patch with IEM-1460 for at least 30 seconds before co-applying the agonist and IEM-1460.[4]

4. Data Acquisition and Analysis:

-

Record membrane currents using an appropriate amplifier and digitizer.

-

Filter the data at 5 kHz and sample at 10-20 kHz.[4]

-

Analyze the peak and steady-state current amplitudes to determine the extent of block by IEM-1460.

-

Construct dose-response curves by plotting the percentage of current inhibition against the concentration of IEM-1460 and fit the data with the Hill equation to determine the IC50.

Calcium Imaging

This protocol outlines a method for using calcium imaging to assess the functional presence of CP-AMPARs and their blockade by IEM-1460.

1. Cell Preparation and Dye Loading:

-

Culture primary neurons or a suitable cell line on glass-bottom dishes.

-

Prepare a loading buffer containing a calcium indicator dye (e.g., Fura-2 AM) in a physiological saline solution (e.g., HBSS).

-

Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

-

Wash the cells three times with the physiological saline solution to remove excess dye.

2. Imaging Setup:

-

Place the dish with the loaded cells on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with the physiological saline solution.

3. Experimental Procedure:

-

Acquire baseline fluorescence images.

-

Stimulate the cells with an AMPA receptor agonist (e.g., glutamate or kainate) to induce calcium influx through CP-AMPARs.

-

Record the changes in intracellular calcium concentration by measuring the fluorescence intensity. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm).

-

After a washout period, pre-incubate the cells with IEM-1460 for a sufficient duration.

-

Re-apply the agonist in the presence of IEM-1460 and record the calcium response.

4. Data Analysis:

-

Calculate the change in intracellular calcium concentration or the fluorescence ratio over time.

-

Compare the amplitude of the calcium transients in the absence and presence of IEM-1460 to quantify the degree of inhibition.

Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to study the interaction of IEM-1460 with AMPA receptors.

1. Membrane Preparation:

-

Homogenize brain tissue or cells expressing the target AMPA receptors in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet several times by resuspension and centrifugation.

-

Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

2. Binding Reaction:

-

In a multiwell filter plate, combine the membrane preparation, a radiolabeled ligand that binds to AMPA receptors (e.g., [³H]-AMPA), and varying concentrations of unlabeled IEM-1460.[7]

-

Incubate the reaction mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.[7]

-

Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification:

-

Dry the filter plates and add a scintillation cocktail to each well.[7]

-

Measure the radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

-

Plot the amount of bound radioligand as a function of the concentration of IEM-1460.

-

Fit the data to a competition binding equation to determine the IC50 or Ki value for IEM-1460.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Kinetic scheme of IEM-1460 interaction with AMPA receptors.[4]

Caption: Workflow for an electrophysiology experiment using IEM-1460.

Caption: Workflow for a calcium imaging experiment using IEM-1460.

Caption: Simplified signaling pathway of calcium-permeable AMPA receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. An antagonist of calcium permeable AMPA receptors, IEM1460: Anticonvulsant action in immature rats? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of AMPA receptor populations in rat brain cells by the use of subunit-specific open channel blocking drug, IEM-1460 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of channel block in calcium-permeable AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The open channel blocking drug, IEM-1460, reveals functionally distinct alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptors in rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

An In-depth Technical Guide on the In Vivo Effects of IEM-1460 on Neuronal Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of IEM-1460, a selective antagonist of Ca2+-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, on neuronal activity. IEM-1460 serves as a critical pharmacological tool for investigating the physiological and pathological roles of GluA2-lacking AMPA receptors. This document synthesizes key findings on its mechanism of action, effects on synaptic plasticity, and behavioral outcomes, presenting quantitative data in structured tables and detailing experimental methodologies.

Core Mechanism of Action

IEM-1460 is a dicationic adamantane derivative that acts as a voltage-dependent open-channel blocker of AMPA receptors.[1] Its selectivity for AMPA receptors lacking the GluA2 subunit, which are permeable to calcium ions (CP-AMPARs), makes it an invaluable tool for dissecting the roles of these specific receptor subtypes in neuronal circuits.[2][3][4] The compound also exhibits blocking activity at NMDA receptors, although its primary utility in research is as a selective antagonist of CP-AMPARs.[1][5]

The mechanism of IEM-1460 involves at least two distinct actions at AMPA receptors: an open channel block and a competitive-like block.[2][6] Studies on recombinant human AMPA receptors have shown that IEM-1460 can bind to both the unliganded resting state and the fully liganded open state of the channel.[2][6] The affinity of IEM-1460 is significantly higher for GluA2-lacking receptors compared to those containing the GluA2 subunit.[1][4]

Below is a diagram illustrating the proposed dual mechanism of action of IEM-1460 at AMPA receptors.

Quantitative Data on IEM-1460 Effects

The following tables summarize the quantitative data on the effects of IEM-1460 from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Channel Block

| Receptor/Cell Type | Preparation | Agonist | IEM-1460 Concentration | Effect | Reference |

| GluA2-lacking AMPA Receptors | Recombinant | Glutamate | IC50: 2.6 µM | Inhibition | [1] |

| GluA2-containing AMPA Receptors | Recombinant | Glutamate | IC50: 1102 µM | Inhibition | [1] |

| Human unmutated AMPA channels | HEK293 cells | Glutamate | IC50: 0.1 mM | Competitive block | [2][6] |

| Rat nondesensitizing mutant GluR2 | HEK293 cells | Glutamate | IC50: 10 µM | Competitive block | [2][6] |

| Striatal giant cholinergic interneurons | Isolated rat neurons | Kainate | 100 µM | 95% inhibition of current | [3] |

| Hippocampal non-pyramidal neurons | Isolated rat neurons | Kainate | 100 µM | 81% inhibition of current | [3] |

| Striatal GABAergic principal cells | Isolated rat neurons | Kainate | 100 µM | 4-15% inhibition of current | [3] |

| Hippocampal pyramidal neurons | Isolated rat neurons | Kainate | 100 µM | 4-15% inhibition of current | [3] |

| Cerebellar Purkinje cells | Isolated rat neurons | Kainate | 100 µM | 4-15% inhibition of current | [3] |

Table 2: In Vivo Electrophysiological and Behavioral Effects

| Animal Model | Brain Region/Neuron Type | Administration | Dose | Effect | Reference |

| Mice | Striatum (Fast Spiking Interneurons) | Local infusion | 1 mM | Reduced firing rate from 19.9 Hz to 8.0 Hz | [7] |

| Mice | Striatum (Medium Spiny Neurons) | Local infusion | 1 mM | No significant change in firing rate | [7] |

| Immature Rats (P4-P5) | Calyx of Held | Bath application | Not specified | Blocked 78.1 ± 5.1% of EPSC amplitude | [8] |

| Adult-like Rats (P30-P34) | Calyx of Held | Bath application | Not specified | Blocked 33.3 ± 5.0% of EPSC amplitude | [8] |

| Mice | - | i.p. | Up to 30 mg/kg | No anticonvulsant action in maximal electroshock test | [5][9] |

| Immature Rats (12, 18, 25 days old) | - | i.p. | 20 mg/kg | Delayed onset of PTZ-induced minimal clonic seizures | [10] |

| Immature Rats (18, 25 days old) | - | i.p. | 10 and 20 mg/kg | Suppressed PTZ-induced generalized tonic-clonic seizures | [10] |

| Mice | - | Subcutaneous | Not specified | Dose-dependent inhibition of phencyclidine-induced hyperactivity | [11] |

| Mice with neuropathic pain | - | Intrathecal | Not specified | Increased withdrawal thresholds in FK506-treated mice | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving IEM-1460.

In Vivo Electrophysiology and Drug Infusion in Awake Mice

This protocol describes the methodology for recording neuronal activity in the dorsolateral striatum of awake, unrestrained mice during local infusion of IEM-1460.

Detailed Steps:

-

Animal Model: Adult male mice are used.

-

Surgical Procedure: Under anesthesia, a craniotomy is performed over the dorsolateral striatum. An 8x8 chronic recording array is implanted, along with an infusion cannula angled towards the array.

-

Drug Preparation: IEM-1460 is dissolved in artificial cerebrospinal fluid (ACSF) to a final concentration of 1 mM.

-

Recording and Infusion: Following a recovery period, neuronal activity is recorded from the awake, behaving mouse. Baseline activity is established before the infusion of either ACSF (as a control) or the IEM-1460 solution.

-

Data Analysis: Spikes are sorted to distinguish between different neuronal populations, such as fast-spiking interneurons (FSIs) and medium spiny neurons (MSNs). Firing rates are then compared across the different experimental conditions.[7]

Maximal Electroshock (MES) Seizure Model in Mice

This protocol is used to assess the anticonvulsant properties of IEM-1460.

Detailed Steps:

-

Animal Model: Male Swiss mice are used.

-

Drug Administration: IEM-1460 is dissolved in sterile saline and administered intraperitoneally (i.p.) at various doses (up to 30 mg/kg). Control animals receive a saline injection.

-

Induction of Seizures: At the time of expected peak drug effect, seizures are induced using an alternating current (50 Hz) delivered via ear-clip electrodes for a short duration (e.g., 0.2 s).

-

Observation: The primary endpoint is the occurrence of a tonic-clonic seizure. The anticonvulsant effect is determined by the drug's ability to prevent the seizure.

-

Data Analysis: The dose at which the drug protects 50% of the animals from seizures (ED50) can be calculated. Studies have shown that IEM-1460, at doses up to 30 mg/kg, was ineffective in this model.[5][9]

Signaling Pathways and Logical Relationships

IEM-1460's effects on synaptic plasticity, particularly long-term potentiation (LTP), are a key area of investigation. The diagram below illustrates the involvement of CP-AMPARs in a specific form of LTP.

Studies have shown that a protein kinase A (PKA)- and protein synthesis-dependent component of LTP (often referred to as LTP2) is sensitive to blockade by IEM-1460.[13] This suggests that Ca2+ influx through CP-AMPARs is a critical trigger for this form of synaptic plasticity.[13] Interestingly, IEM-1460 is effective when applied shortly after the induction stimulus but not if applied later, indicating a transient requirement for CP-AMPAR activity.[13]

References

- 1. rndsystems.com [rndsystems.com]

- 2. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The open channel blocking drug, IEM-1460, reveals functionally distinct alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptors in rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of AMPA receptor populations in rat brain cells by the use of subunit-specific open channel blocking drug, IEM-1460 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jpccr.eu [jpccr.eu]

- 6. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Presynaptic Diversity Revealed by Ca2+-Permeable AMPA Receptors at the Calyx of Held Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jpccr.eu [jpccr.eu]

- 10. An antagonist of calcium permeable AMPA receptors, IEM1460: Anticonvulsant action in immature rats? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of selective calcium-permeable AMPA receptor blockade by IEM 1460 on psychotomimetic-induced hyperactivity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AMPAR Regulation in Synaptic Plasticity: The Roles of Calcineurin, CK2, and α2δ-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Calcium-Permeable AMPARs in Long-Term Potentiation at Principal Neurons in the Rodent Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Iem 1460 and its Interaction with NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iem 1460, a dicationic adamantane derivative, is a well-documented selective blocker of Ca2+-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that lack the GluA2 subunit. While its effects on AMPA receptors are extensively characterized, Iem 1460 is also known to interact with N-methyl-D-aspartate (NMDA) receptors. This technical guide provides an in-depth overview of the current understanding of the interaction between Iem 1460 and NMDA receptors, consolidating available data on its mechanism of action, and outlining experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in neuroscience and pharmacology investigating glutamatergic neurotransmission and developing novel therapeutics.

Introduction to Iem 1460

Iem 1460 is a synthetic compound belonging to the class of adamantane derivatives, which are known for their diverse pharmacological activities, including modulation of ion channels. Its primary application in neuroscience research is as a selective antagonist for Ca2+-permeable AMPA receptors, making it a valuable tool for dissecting the roles of these specific receptors in synaptic plasticity and excitotoxicity.[1][2][3][4] However, its activity is not strictly limited to AMPA receptors, as several studies have reported its ability to block NMDA receptor-mediated currents.[1][5] Understanding this dual activity is crucial for the accurate interpretation of experimental results and for exploring the broader therapeutic potential of Iem 1460 and related compounds.

Chemical Properties of Iem 1460

A clear understanding of the physicochemical properties of Iem 1460 is fundamental for its use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | N,N,N-trimethyl-5-[(tricyclo[3.3.1.1³,⁷]dec-1-ylmethyl)amino]-1-pentanaminium bromide hydrobromide | [1] |

| Molecular Formula | C₁₉H₃₈Br₂N₂ | [1] |

| Molecular Weight | 454.33 g/mol | [2] |

| CAS Number | 121034-89-7 | [2] |

| Solubility | Soluble in water and DMSO | [2] |

Interaction with NMDA Receptors

The interaction of Iem 1460 with NMDA receptors is characterized by a voltage-dependent open-channel block. This mechanism is typical for many adamantane derivatives, including the clinically used NMDA receptor antagonist, memantine.[3]

Mechanism of Action

Iem 1460 acts as a non-competitive antagonist at the NMDA receptor. As an open-channel blocker, it enters and occludes the ion channel pore when the receptor is in its active, open state. This requires prior binding of the co-agonists, glutamate and glycine (or D-serine), and depolarization of the neuronal membrane to relieve the voltage-dependent magnesium (Mg²⁺) block. The positively charged Iem 1460 molecule is drawn into the channel pore, where it physically obstructs the flow of ions, primarily Na⁺ and Ca²⁺.

The voltage dependency of the block implies that the binding and/or unbinding of Iem 1460 from its site within the channel pore is influenced by the transmembrane electrical potential.

References

- 1. IEM-1460 | AMPA receptor GluA2 Blocker | Hello Bio [hellobio.com]

- 2. jchr.org [jchr.org]

- 3. Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpccr.eu [jpccr.eu]

Probing the Anticonvulsant Potential of IEM-1460: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticonvulsant properties of IEM-1460, a selective antagonist of Ca2+-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors lacking the GluA2 subunit. This document synthesizes preclinical data, details experimental methodologies, and visualizes key pathways and workflows to facilitate further research and development in the field of epilepsy treatment.

Core Mechanism of Action: Targeting GluA2-Lacking AMPA Receptors

IEM-1460 exerts its anticonvulsant effects by selectively blocking a specific subtype of glutamate receptor: the Ca2+-permeable AMPA receptor that does not contain the GluA2 subunit.[1][2] Under normal physiological conditions, the majority of AMPA receptors in the adult brain contain the GluA2 subunit, which renders them impermeable to calcium ions. However, in certain pathological states, including epilepsy, there is an upregulation and insertion of GluA2-lacking AMPA receptors into neuronal membranes.[3] These receptors are highly permeable to calcium, and their excessive activation contributes to neuronal hyperexcitability, excitotoxicity, and seizure generation.[3]

IEM-1460 acts as a voltage-dependent open-channel blocker of these aberrant receptors.[2] By selectively targeting and inhibiting these channels, IEM-1460 reduces the excessive influx of calcium into neurons, thereby dampening hyperexcitability and terminating seizure activity.[3] This targeted mechanism of action suggests a potential for IEM-1460 as a novel antiepileptic drug with a more specific profile than broad-spectrum glutamate antagonists.

Preclinical Efficacy: Summary of Anticonvulsant Activity

The anticonvulsant effects of IEM-1460 have been evaluated in several preclinical rodent models of epilepsy. The efficacy of IEM-1460 appears to be highly dependent on the specific seizure model and the developmental stage of the animal, which is consistent with its targeted mechanism of action on developmentally regulated and pathologically expressed receptors.

| Seizure Model | Species/Age | Doses Tested (mg/kg, i.p.) | Key Findings | Quantitative Data (ED50) | Reference(s) |

| Maximal Electroshock (MES) | Mice (adult) | Up to 30 | Ineffective in preventing tonic hindlimb extension. At 30 mg/kg, toxic effects (ataxia, motor impairment) were observed. | Not Determined (Ineffective) | [4][5] |

| Pentylenetetrazol (PTZ)-Induced Seizures | Rats (12, 18, 25-day-old) | 3, 10, 20 | Delayed onset of minimal clonic seizures at 20 mg/kg in all age groups. Suppressed generalized tonic-clonic seizures at 10 and 20 mg/kg in 18- and 25-day-old rats. | Not Determined | [1] |

| Cortical Afterdischarges | Rats (12-day-old) | 10, 20 | 10 mg/kg fully blocked the prolongation of afterdischarges with repeated stimulations. 20 mg/kg partially suppressed this prolongation. | Not Determined | [1] |

| Cortical Afterdischarges | Rats (18, 25-day-old) | 10, 20 | Exhibited a moderate proconvulsant effect, prolonging afterdischarges. | Not Determined | [1] |

| Cortical Afterdischarges | Rats (80-day-old, adult) | Not specified | Did not affect the duration of cortical epileptic afterdischarges. | Not Determined | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key preclinical models used to assess the anticonvulsant properties of IEM-1460.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs that are effective against generalized tonic-clonic seizures. The test evaluates the ability of a compound to prevent the spread of seizures.

Animals: Male Swiss mice or Wistar rats.

Procedure:

-

Drug Administration: Administer IEM-1460 or vehicle control intraperitoneally (i.p.).

-

Anesthesia: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.

-

Electrode Placement: Place corneal electrodes wetted with saline on the eyes of the restrained animal.

-

Stimulation: Deliver a high-frequency electrical stimulus.

-

Mice: 50 mA, 60 Hz for 0.2 seconds.

-

Rats: 150 mA, 60 Hz for 0.2 seconds.

-

-

Observation: Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension seizure.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.

-

Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated control group. The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is a widely used model to identify anticonvulsant drugs that are effective against myoclonic and absence seizures. It assesses a compound's ability to raise the seizure threshold.

Animals: Male Wistar rats of varying ages (e.g., 12, 18, 25 days old).

Procedure:

-

Drug Administration: Administer IEM-1460 or vehicle control i.p.

-

PTZ Injection: After a predetermined pretreatment time, administer a subcutaneous (s.c.) or i.p. injection of PTZ (e.g., 65-85 mg/kg).

-

Observation: Place the animal in an observation chamber and record seizure activity for a set period (e.g., 30 minutes).

-

Seizure Scoring: Score the seizure severity based on a standardized scale (e.g., Racine scale). Key endpoints include the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.

-

Endpoint: The primary endpoints are the delay in the onset of seizures and the reduction in the severity or incidence of generalized tonic-clonic seizures.

-

Data Analysis: Compare the seizure latencies and scores between the drug-treated and vehicle control groups.

Cortical Afterdischarge Model

This model is used to study focal seizures and their propagation. It involves direct electrical stimulation of the cerebral cortex to elicit epileptiform activity.

Animals: Male Wistar rats with surgically implanted cortical electrodes.

Procedure:

-

Electrode Implantation: Surgically implant electrodes over the sensorimotor cortex.

-

Drug Administration: Administer IEM-1460 or vehicle control i.p.

-

Cortical Stimulation: Deliver a train of electrical pulses to the cortical electrodes. Stimulation parameters can vary but may include:

-

Frequency: 50 Hz

-

Pulse Duration: 0.3 ms

-

Train Duration: 2-5 seconds

-

Intensity: Gradually increased (e.g., 1-15 mA)

-

-

EEG Recording: Record the electroencephalogram (EEG) to detect the presence and duration of afterdischarges (epileptiform activity that continues after the stimulus has ended).

-

Behavioral Observation: Observe the animal for any behavioral correlates of the seizures.

-

Endpoint: The primary endpoint is the duration of the cortical afterdischarges.

-

Data Analysis: Compare the duration of afterdischarges in the drug-treated group to the vehicle control group.

Conclusion and Future Directions

IEM-1460 represents a promising anticonvulsant compound with a novel and targeted mechanism of action. Its selectivity for GluA2-lacking, Ca2+-permeable AMPA receptors offers the potential for a more refined therapeutic approach with a potentially improved side-effect profile compared to non-selective glutamate antagonists. The preclinical data, particularly in developing animals and in models of focal seizures, suggest that IEM-1460's efficacy may be most pronounced in specific types of epilepsy where the upregulation of these aberrant AMPA receptors is a key pathophysiological driver.

Further research is warranted to fully elucidate the therapeutic window and optimal dosing for IEM-1460. The development of more quantitative measures of its efficacy, such as ED50 values in responsive seizure models, will be crucial for its continued development. Additionally, exploring its potential in combination with other antiepileptic drugs could reveal synergistic effects. The insights provided in this technical guide aim to support and stimulate further investigation into the anticonvulsant properties of IEM-1460, with the ultimate goal of translating this promising compound into a clinically effective treatment for epilepsy.

References

- 1. An antagonist of calcium permeable AMPA receptors, IEM1460: Anticonvulsant action in immature rats? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Seizure-Induced Potentiation of AMPA Receptor-Mediated Synaptic Transmission in the Entorhinal Cortex [frontiersin.org]

- 4. jpccr.eu [jpccr.eu]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for IEM-1460 in In Vitro Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

IEM-1460 is a dicationic adamantane derivative that acts as a selective open-channel blocker of Ca²⁺-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3][4] These receptors are typically lacking the GluA2 subunit, which renders them permeable to calcium ions. The voltage-dependent nature of this block, combined with its selectivity, makes IEM-1460 an invaluable pharmacological tool for investigating the physiological and pathological roles of GluA2-lacking AMPA receptors in synaptic transmission, plasticity, and various neurological disorders.[1][2] These application notes provide a comprehensive protocol for the use of IEM-1460 in in vitro slice electrophysiology experiments.

IEM-1460 exhibits a dual mechanism of action, including both open channel block and competitive antagonism.[5][6][7][8] Its affinity for AMPA receptors is subunit-dependent, with a significantly higher potency for GluA2-lacking receptors.

Data Presentation

The inhibitory activity of IEM-1460 is quantified by its half-maximal inhibitory concentration (IC₅₀), which varies depending on the subunit composition of the AMPA receptor. Below is a summary of reported IC₅₀ values.

| Receptor Subunit Composition | IC₅₀ (µM) | Notes | Reference |

| GluA2-lacking (Ca²⁺-permeable) | 2.6 | Voltage-dependent open-channel block. | [2] |

| GluA2-containing (Ca²⁺-impermeable) | 1102 | Significantly lower affinity. | [2] |

| Human unmutated AMPA receptors | 100 | Competitive block. | [6][8] |

| Mutant (nondesensitizing) GluR2 channels | 10 | Competitive block. | [6][8] |

Experimental Protocols

This section details the methodology for utilizing IEM-1460 in whole-cell patch-clamp recordings from acute brain slices.

Solutions and Reagents

Artificial Cerebrospinal Fluid (aCSF) for Slicing (Protective/Cutting Solution):

| Reagent | Concentration (mM) |

| N-Methyl-D-glucamine (NMDG) | 92 |

| KCl | 2.5 |

| NaH₂PO₄ | 1.25 |

| NaHCO₃ | 30 |

| HEPES | 20 |

| Glucose | 25 |

| Thiourea | 2 |

| Sodium Ascorbate | 5 |

| Sodium Pyruvate | 3 |

| MgCl₂ | 10 |

| CaCl₂ | 0.5 |

-

Preparation Note: This solution should be continuously bubbled with 95% O₂ / 5% CO₂ (carbogen) and kept ice-cold (0-4°C). The osmolarity should be adjusted to ~300-310 mOsm.

aCSF for Recording:

| Reagent | Concentration (mM) |

| NaCl | 125 |

| KCl | 2.5 |

| NaH₂PO₄ | 1.25 |

| NaHCO₃ | 26 |

| Glucose | 25 |

| MgCl₂ | 1 |

| CaCl₂ | 2 |

-

Preparation Note: This solution should be continuously bubbled with carbogen for at least 20-30 minutes before use to stabilize the pH to 7.3-7.4. The osmolarity should be adjusted to ~300-310 mOsm.

Intracellular Solution (for Whole-Cell Patch-Clamp):

| Reagent | Concentration (mM) |

| K-Gluconate | 135 |

| KCl | 10 |

| HEPES | 10 |

| Mg-ATP | 4 |

| Na-GTP | 0.4 |

| EGTA | 0.3 |

| Phosphocreatine (Na⁺ salt) | 10 |

-

Preparation Note: The pH should be adjusted to 7.2-7.3 with KOH, and the osmolarity adjusted to ~290-295 mOsm. Aliquot and store at -20°C or -80°C.

IEM-1460 Stock Solution:

-

Prepare a 10 mM stock solution of IEM-1460 in deionized water.

-

Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

On the day of the experiment, dilute the stock solution in recording aCSF to the desired final concentration.

Acute Brain Slice Preparation

-

Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Perfuse the animal transcardially with ice-cold, carbogenated protective/cutting aCSF.

-

Rapidly dissect the brain and place it in the ice-cold, carbogenated protective/cutting aCSF.

-

Mount the brain on the vibratome stage.

-

Cut coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold, carbogenated protective/cutting aCSF.

-

Transfer the slices to a holding chamber containing recording aCSF at 32-34°C for a recovery period of at least 1 hour. The holding chamber should be continuously supplied with carbogen.

-

After the initial recovery, slices can be maintained at room temperature.

Whole-Cell Patch-Clamp Recording

-

Transfer a single slice to the recording chamber on the stage of an upright microscope equipped with DIC optics.

-

Continuously perfuse the slice with carbogenated recording aCSF at a flow rate of 2-3 mL/min. Maintain the temperature at 30-32°C.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

-

Establish a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode.

-